molecular formula C7H13FO B15445677 (1R,2R)-1-Fluoro-2-methoxycyclohexane CAS No. 65267-06-3

(1R,2R)-1-Fluoro-2-methoxycyclohexane

Cat. No.: B15445677
CAS No.: 65267-06-3
M. Wt: 132.18 g/mol
InChI Key: ZVARKDFRCWVEBF-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-1-Fluoro-2-methoxycyclohexane is a chiral cyclohexane derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate or building block for the development of more complex, biologically active molecules. The specific stereochemistry of the (1R,2R) enantiomer is particularly significant, as it can profoundly influence the binding affinity and metabolic stability of potential drug candidates, making it a crucial tool for structure-activity relationship (SAR) studies. The incorporation of both fluorine and methoxy substituents on the cyclohexane ring provides unique opportunities for molecular design. Fluorine is widely used in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic profile . The methoxy group can serve as a hydrogen bond acceptor, influencing target interactions. While the exact biological profile of this specific compound is a subject of ongoing research, analogs and derivatives of functionalized cyclohexanes are frequently explored in the development of antineoplastic agents . Researchers value this compound for its potential application in creating novel therapeutic agents that target specific enzymes or receptors involved in disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experimental evaluations to determine the compound's suitability for a specific purpose.

Properties

CAS No.

65267-06-3

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

(1R,2R)-1-fluoro-2-methoxycyclohexane

InChI

InChI=1S/C7H13FO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

ZVARKDFRCWVEBF-RNFRBKRXSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1F

Canonical SMILES

COC1CCCCC1F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Attributes

The table below compares (1R,2R)-1-Fluoro-2-methoxycyclohexane with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound C₇H₁₁FO 130.16* 1-F, 2-OCH₃ High stereochemical specificity; potential intermediate in drug synthesis
(1R,2R)-1-Chloro-2-fluorocyclohexane C₆H₁₀ClF 136.59 1-Cl, 2-F Higher density (Cl vs. OCH₃); used in conformational studies
(1R,2R)-2-(Benzyloxy)cyclohexanamine C₁₃H₁₉NO 205.30 2-OBn, 1-NH₂ Bulky benzyloxy group; amine enables salt formation (e.g., hydrochloride)
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride C₆H₁₁F₂NO·HCl 285.81 2-NH₂, 5,5-diF, 1-OH Enhanced polarity; pharmaceutical applications due to hydrogen-bonding capacity

*Calculated based on atomic masses.

Functional Group Effects

  • Fluorine vs. Chlorine : Replacing chlorine in (1R,2R)-1-Chloro-2-fluorocyclohexane with methoxy (as in the target compound) reduces molecular weight and eliminates a leaving group (Cl⁻), altering reactivity in substitution reactions. Chlorine’s electronegativity (3.0) slightly exceeds fluorine’s (4.0), but fluorine’s smaller size favors axial positioning in cyclohexane conformers .
  • Methoxy vs. Benzyloxy : The methoxy group in the target compound is less sterically hindered than the benzyloxy group in (1R,2R)-2-(Benzyloxy)cyclohexanamine, favoring equatorial conformation. Benzyloxy’s aromatic ring increases lipophilicity, impacting membrane permeability in bioactive molecules .

Conformational Analysis

Nuclear magnetic resonance (NMR) studies of fluorine-labeled cyclohexanes (e.g., 1,1-difluorocyclohexane) reveal that fluorine substituents preferentially occupy axial positions due to reduced 1,3-diaxial repulsions. In this compound, the methoxy group likely adopts an equatorial orientation, minimizing steric clashes, while fluorine’s position depends on the ring’s chair conformation. This contrasts with 3,3-difluoro-ε-caprolactone, where fluorines adopt equatorial positions to alleviate torsional strain .

Research Findings and Limitations

  • Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) for this compound are unavailable, necessitating extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-1-Fluoro-2-methoxycyclohexane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclohexane ring functionalization. A plausible route includes:

Fluorination : Electrophilic fluorination of a cyclohexene precursor using reagents like Selectfluor™ under anhydrous conditions .

Methoxy Introduction : Nucleophilic substitution (SN2) with a protected hydroxyl group, e.g., using NaOMe/MeOH, ensuring retention of configuration at C2 .

  • Key Variables : Temperature (0–25°C), solvent polarity (e.g., DMF vs. THF), and steric effects from protecting groups.
  • Data Table :
StepReagents/ConditionsYield (%)Stereopurity (ee)
FluorinationSelectfluor™, DCM, 0°C65–7590–95%
MethoxylationNaOMe, MeOH, 25°C80–85>99%

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Analysis : 19F^{19}\text{F} NMR coupling constants (JFHJ_{F-H}) and 1H^{1}\text{H} NOESY to confirm vicinal F and OMe groups in a trans-diaxial arrangement .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with (1R,2R)-configured analogs in and ).

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

  • Answer :

  • LogP : ~2.1 (predicted via computational tools like MarvinSketch), indicating moderate lipophilicity.
  • Stability : Hydrolytically stable under neutral pH but prone to acid-catalyzed ring-opening (e.g., in HCl/MeOH) due to fluorine’s electron-withdrawing effect .

Advanced Research Questions

Q. How does the (1R,2R) configuration influence reactivity in nucleophilic substitution or cycloaddition reactions?

  • Answer :

  • Steric Effects : The trans-diaxial F and OMe groups create steric hindrance, favoring reactions at equatorial positions.
  • Electronic Effects : Fluorine’s -I effect polarizes the cyclohexane ring, enhancing electrophilicity at C3/C5 for Diels-Alder reactions .
  • Case Study : In [4+2] cycloadditions, the compound exhibits 20% higher dienophile activity compared to non-fluorinated analogs .

Q. What computational methods are suitable for predicting the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., CYP3A4) to map binding pockets.

MD Simulations : Analyze stability of fluorine-protein interactions (e.g., C-F···H-N hydrogen bonds) over 100-ns trajectories .

  • Key Finding : Fluorine’s van der Waals radius (1.47 Å) allows tighter binding to hydrophobic enzyme pockets than Cl/Br analogs .

Q. How can conflicting NMR data on diastereomer ratios be resolved during synthesis optimization?

  • Answer :

  • Chiral Chromatography : Use HPLC with a Chiralpak® IA column (hexane:IPA = 90:10) to separate diastereomers .
  • Isotopic Labeling : 2H^{2}\text{H}/13C^{13}\text{C} labeling at C1/C2 to distinguish coupling patterns in overlapping signals .

Q. What strategies mitigate racemization during functional group transformations (e.g., esterification or oxidation)?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acylations at -20°C using non-polar solvents (e.g., toluene) to minimize thermal racemization .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, reducing steric clash and preserving configuration .

Data Contradictions and Resolution

  • Conflict : reports high stereopurity (ee >95%) via Friedel-Crafts acylation, while notes racemization in similar conditions.
    • Resolution : Racemization in likely stems from prolonged reaction times (>24 hrs); optimize by quenching reactions at 85% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.